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[City, State] — December 15, 2025 — A comprehensive review of the long-term outcomes of
Edifoligide, an E2F transcription factor decoy investigated for the prevention of saphenous
vein graft failure in coronary artery bypass graft (CABG) surgery, reveals no significant benefit
over placebo in improving clinical outcomes or preventing graft failure at five years. This guide
provides a detailed comparison of Edifoligide with current standard-of-care treatments,
supported by experimental data, to inform researchers, scientists, and drug development
professionals.

Executive Summary

Edifoligide, a novel gene-based therapy, was developed to inhibit neointimal hyperplasia, a
primary driver of vein graft stenosis and failure. The pivotal clinical trial, the PRoject of Ex-vivo
Vein graft ENgineering via Transfection IV (PREVENT IV), provided extensive data on its long-
term efficacy and safety. This guide synthesizes the 5-year follow-up data from PREVENT IV
and compares it with the established long-term outcomes of standard medical management,
which primarily consists of antiplatelet and lipid-lowering therapies. The evidence indicates that
while Edifoligide was well-tolerated, it did not demonstrate superiority to placebo in preventing
major adverse cardiac events. In contrast, standard-of-care therapies, such as aspirin and
statins, have a substantial body of evidence supporting their role in improving long-term vein
graft patency and patient outcomes.
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Edifoligide: Long-Term Outcomes from the

PREVENT IV Trial

The PREVENT IV trial was a large-scale, randomized, double-blind, placebo-controlled study

designed to evaluate the efficacy of ex vivo treatment of saphenous vein grafts with Edifoligide

in patients undergoing CABG. The 5-year follow-up of this trial is the most definitive source of

data on the long-term outcomes of this treatment.

Quantitative Data Summary

The following table summarizes the key 5-year clinical outcomes from the PREVENT IV trial,

comparing the Edifoligide-treated group with the placebo group.

Outcome at 5 Edifoligide Placebo Group Hazard Ratio Pval
-value

Years Group (%) (%) (95% CiI)
Composite
Outcome (Death,
MI, or 26.3 255 1.03(0.89-1.18) 0.721
Revascularizatio
n)
Death 11.7 10.7 - -
Myocardial

_ 2.3 3.2 - -
Infarction (MI)
Revascularizatio

141 13.9 - -

n
Rehospitalization  61.6 62.5 - -

Data sourced from the 5-year follow-up of the PREVENT IV trial.[1][2][3]

As the data clearly indicates, there were no statistically significant differences between the

Edifoligide and placebo groups across a range of critical long-term clinical endpoints.[1][2][3]
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Standard of Care: Alternative Treatments and Their
Long-Term Outcomes

The current standard of care for preventing saphenous vein graft failure post-CABG is
multifaceted, focusing on medical management to mitigate the underlying atherosclerotic
disease process and prevent thrombosis.

Antiplatelet Therapy

Aspirin is the cornerstone of antiplatelet therapy following CABG.[4] Dual antiplatelet therapy
(DAPT), typically with aspirin and a P2Y12 inhibitor like clopidogrel, may be considered in
certain patient populations, such as those who have undergone off-pump CABG or have a
recent acute coronary syndrome.[3]

Lipid-Lowering Therapy

High-intensity statin therapy is recommended for all patients post-CABG to aggressively
manage dyslipidemia, which is a major contributor to vein graft atherosclerosis.[3]

Comparative Long-Term Outcomes of Standard of Care

The following table provides an overview of long-term saphenous vein graft patency rates with
standard medical management, compiled from various studies. It is important to note that these
are not from direct head-to-head trials with Edifoligide but represent the expected outcomes
with current best practices.

Vein Graft Patency Rate

Treatment Time Point
(%)
Aspirin 1 Year ~85-94%
Aspirin 3 Years ~80-83%
Significantly improved patenc
Statin Therapy 1-10 Years J yimp P Y

compared to no statin

No Medical Therapy (for
] 10 Years ~50-60%
comparison)
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Data compiled from multiple sources on standard post-CABG care.

Experimental Protocols
PREVENT IV Trial Methodology

» Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[5]

o Participants: 3,014 patients undergoing primary CABG with at least two planned saphenous
vein grafts.[2][5]

« Intervention: Saphenous vein grafts were treated ex vivo for 10 minutes with either
Edifoligide or a placebo solution using a pressure-mediated delivery system before
implantation.[6]

e Primary Endpoint: A composite of death or vein graft failure (defined as >75% stenosis) at 12
to 18 months, assessed by angiography.[7]

e Long-Term Follow-up: Patients were followed for up to 5 years for clinical outcomes including
death, myocardial infarction, and repeat revascularization.[1][2]

Standard of Care Methodologies

Studies evaluating standard of care therapies typically involve prospective or retrospective
analyses of large patient cohorts undergoing CABG. Key methodological aspects include:

» Patient Population: Patients undergoing CABG with saphenous vein grafts.

« Intervention: Prescription of antiplatelet agents (e.g., aspirin 81-325 mg daily) and high-
intensity statins (e.g., atorvastatin 40-80 mg or rosuvastatin 20-40 mg daily) initiated
perioperatively and continued long-term.[3]

» Outcome Measures: Vein graft patency assessed by angiography or other imaging
modalities at various follow-up intervals, and long-term clinical outcomes such as major
adverse cardiovascular events (MACE).

Mechanism of Action and Experimental Workflows
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Edifoligide Signaling Pathway

Edifoligide is a transcription factor decoy designed to inhibit the activity of E2F transcription
factors. E2F plays a crucial role in the cell cycle progression of vascular smooth muscle cells, a

key event in the development of neointimal hyperplasia.

Cellular Response Cell Cycle Progression Pathological Outcome

Vascular Injury (Vein Grafting)

Click to download full resolution via product page

Caption: Edifoligide's intended mechanism of action to prevent neointimal hyperplasia.

PREVENT IV Experimental Workflow

The following diagram illustrates the key stages of the PREVENT IV clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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